molecular formula C10H14N2O4 B2521304 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1513041-80-9

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2521304
CAS No.: 1513041-80-9
M. Wt: 226.232
InChI Key: VFLTUCPPJHDIIF-UHFFFAOYSA-N
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Description

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the reaction of ethyl 4-hydroxy-1H-pyrazole-1-carboxylate with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrazole is replaced by the bromo group of the methylpropanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • 3-[4-(acetoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Uniqueness

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of the ethoxycarbonyl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-(4-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-16-10(15)8-4-11-12(6-8)5-7(2)9(13)14/h4,6-7H,3,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLTUCPPJHDIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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